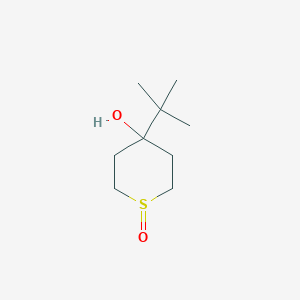

4-Tert-butyl-1-oxothian-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

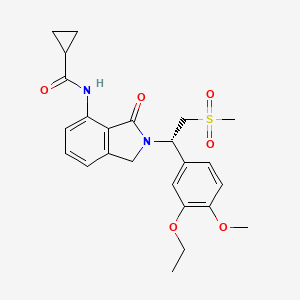

NV-31 is a synthetic compound derived from bilobalide, a major bioactive component of Ginkgo biloba herbal extracts. It was developed to mimic the pharmacological activity profile of bilobalide while offering greater stability. NV-31 exhibits neuroprotective and antioxidative properties, making it a promising candidate for therapeutic applications, particularly in the treatment of nervous system diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

NV-31 is synthesized through a series of chemical reactions designed to replicate the structure and activity of bilobalide. The synthetic route involves the use of various reagents and catalysts to achieve the desired molecular configuration. Specific details on the synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods

Industrial production of NV-31 would likely involve large-scale chemical synthesis processes, including the optimization of reaction conditions to maximize yield and purity. This may involve the use of advanced techniques such as high-pressure liquid chromatography (HPLC) and mass spectrometry for quality control .

Chemical Reactions Analysis

Types of Reactions

NV-31 undergoes several types of chemical reactions, including:

Oxidation: NV-31 exhibits antioxidative properties, suggesting it can undergo oxidation reactions.

Reduction: The compound may also participate in reduction reactions, particularly in biological systems where it acts as an antioxidant.

Substitution: NV-31 can undergo substitution reactions, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving NV-31 include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reactants involved .

Major Products Formed

The major products formed from the reactions involving NV-31 depend on the type of reaction and the conditions under which it is carried out. For example, oxidation reactions may produce oxidized derivatives of NV-31, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Chemistry: NV-31 is used as a model compound to study the chemical properties and reactions of bilobalide derivatives.

Biology: The compound has shown neuroprotective effects in neuronal cultures, protecting against apoptotic and excitotoxic damage.

Medicine: NV-31 is being investigated for its potential therapeutic applications in treating nervous system diseases, including chronic anti-inflammatory pain and movement disorders.

Industry: The antioxidative properties of NV-31 make it a candidate for use in industrial applications where oxidative stress is a concern

Mechanism of Action

NV-31 exerts its effects through several molecular mechanisms:

Neuroprotection: NV-31 promotes neuronal survival by reducing oxidative stress and preventing apoptosis. It achieves this by modulating glycine receptors (GlyRs) in the hippocampus, potentiating their activity and enhancing neuronal function.

Antioxidative Mechanism: NV-31 reduces the cellular reactive oxygen species (ROS) content, thereby protecting cells from oxidative damage. .

Comparison with Similar Compounds

NV-31 is unique in its stability and pharmacological profile compared to other bilobalide derivatives. Similar compounds include:

Bilobalide: The parent compound from which NV-31 is derived. Bilobalide exhibits neuroprotective and anti-ischaemic activity but is less stable than NV-31.

Ginkgolides: Other constituents of Ginkgo biloba extracts, such as ginkgolides A, B, C, and J, which are known for their antagonistic effects on platelet-activating factor (PAF).

Other Bilobalide Derivatives: Various synthetic analogues of bilobalide that have been developed to enhance stability and pharmacological activity

NV-31 stands out due to its enhanced stability and specific modulation of glycine receptors, making it a promising candidate for therapeutic applications in nervous system diseases.

Properties

CAS No. |

335259-33-1 |

|---|---|

Molecular Formula |

C9H18O2S |

Molecular Weight |

190.31 g/mol |

IUPAC Name |

4-tert-butyl-1-oxothian-4-ol |

InChI |

InChI=1S/C9H18O2S/c1-8(2,3)9(10)4-6-12(11)7-5-9/h10H,4-7H2,1-3H3 |

InChI Key |

BKPWCHDEUGQJRG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1(CCS(=O)CC1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Carboxymethylsulfanylcarbothioyl)piperazine-1-carbothioyl]sulfanylacetic acid](/img/structure/B3062581.png)